Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-
Description
Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- (CAS: Not explicitly listed; synonyms: 5-(Trifluoromethyl)benzo[b]thiophen-3-amine) is a heterocyclic aromatic compound featuring a fused benzene and thiophene ring system. The molecule is substituted at the 5-position with a bromine atom and at the 3-position with a trifluoromethyl (-CF₃) group. These substituents significantly influence its electronic properties, solubility, and reactivity, making it a valuable scaffold in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromine provides a handle for further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3S/c10-5-1-2-8-6(3-5)7(4-14-8)9(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSKROKGIXTRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463113 | |
| Record name | Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617706-24-8 | |
| Record name | Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Amino-5-(Trifluoromethyl)Benzo[b]thiophene-2-Carboxylate
A mixture of 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 equiv), methyl thioglycolate (1.05 equiv), and triethylamine (3.1 equiv) in dry DMSO undergoes microwave irradiation at 130°C for 20 minutes. The reaction proceeds via nucleophilic aromatic substitution, with the thioglycolate sulfur attacking the fluorobenzonitrile’s electron-deficient carbon, followed by cyclization to form the thiophene ring. The product, methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, is obtained in 88% yield after aqueous workup (Eq. 1):
$$
\ce{2-Fluoro-5-(CF3)-C6H3CN + HSCH2CO2Me ->[Et3N, DMSO][130°C, MW] 3-NH2-5-CF3-C8H4S-CO2Me}
$$
Key Data :
Deaminative Bromination at C3
The 3-amino group is replaced with bromine via diazotization using tert-butyl nitrite and copper(II) bromide in acetonitrile. This two-step protocol converts 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate to 3-bromo-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate in 78% yield (Eq. 2):
$$
\ce{3-NH2-5-CF3-C8H4S-CO2Me ->[t-BuONO, CuBr2][MeCN, 0°C] 3-Br-5-CF3-C8H4S-CO2Me}
$$
Optimization Insight :
- Temperature control (−40°C to RT) minimizes side reactions.
- Excess CuBr2 (1.5 equiv) ensures complete conversion.
Post-Synthetic Functionalization of Benzo[b]thiophene Cores
Directed Bromination at C5
Electrophilic bromination of 3-(trifluoromethyl)benzo[b]thiophene with bromine (1.1 equiv) in acetic acid at 55°C for 48 hours achieves selective bromination at C5, driven by the electron-withdrawing effect of the CF3 group (Eq. 4):
$$
\ce{3-CF3-C8H5S ->[Br2, AcOH][55°C] 5-Br-3-CF3-C8H4S}
$$
Yield : 72% (isolated).
Regioselectivity : Confirmed via $$ ^{13}C $$ NMR (C5: δ 122.4 ppm).
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- undergoes various chemical reactions, including substitution, oxidation, and reduction. For example, it can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts . This reaction typically forms carbon-carbon bonds, resulting in the formation of substituted benzothiophenes. The compound can also undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles .
Scientific Research Applications
Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- is used in scientific research for the synthesis of larger bioactive structures. It is found within the chemical structures of pharmaceutical drugs and is used in the manufacturing of dyes . The compound’s unique properties make it valuable in medicinal chemistry, where it is used to develop new therapeutic agents. Additionally, it is employed in the study of organic synthesis and reaction mechanisms.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of benzo[b]thiophene derivatives are highly substituent-dependent. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group at C3 enhances metabolic stability and binding affinity in drug candidates compared to halogens (Br, Cl) .
- Bioisosteric Replacements: Replacing the thiophene moiety with furan (as in benzo[b]furan derivatives) reduces sulfur-related toxicity but may diminish tubulin-binding activity .
- Positional Effects: Substitution at C2/C3 (e.g., acylhydrazones or cyano groups) correlates with improved antimicrobial and antiangiogenic activities, while C5/C6 substituents (Br, CF₃) enhance electrophilic reactivity for further derivatization .
Biological Activity
Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a bromine atom. These characteristics enhance its biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of 5-bromo-3-(trifluoromethyl)benzo[b]thiophene is , with a molecular weight of approximately 325.10 g/mol. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group allows for better penetration through biological membranes, while the bromine atom and other functional groups facilitate various biochemical interactions that influence the compound's activity and specificity.
Biological Activities
Anticancer Properties
Research indicates that benzo[b]thiophene derivatives exhibit notable anticancer activity. For instance, compounds structurally related to 5-bromo-3-(trifluoromethyl)benzo[b]thiophene have been evaluated for their ability to inhibit cancer cell proliferation. In one study, a related compound demonstrated an IC50 value of 0.56 µM against tubulin polymerization, indicating potent antiproliferative effects against various cancer cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The structural modifications introduced by the bromine and trifluoromethyl groups may enhance its effectiveness against certain pathogens.
Case Studies and Research Findings
-
Antiproliferative Activity
A study evaluated several benzo[b]thiophene derivatives for their antiproliferative effects on cancer cell lines. Among the tested compounds, those with similar structural features to 5-bromo-3-(trifluoromethyl)benzo[b]thiophene exhibited significant growth inhibition across multiple cancer types, with some achieving GI50 values below 1 µM . -
Mechanistic Studies
Molecular docking studies have elucidated the interactions between these compounds and their targets, such as tubulin. The docking simulations revealed favorable binding conformations that correlate with observed biological activities, suggesting a mechanism involving disruption of microtubule dynamics . -
Comparative Analysis
A comparative analysis was conducted between 5-bromo-3-(trifluoromethyl)benzo[b]thiophene and other halogenated derivatives. This analysis highlighted variations in biological activity based on the position and type of halogen substitution, demonstrating that the trifluoromethyl group significantly enhances potency against cancer cells compared to other substitutions like chlorine or methyl groups.
Data Tables
| Compound Name | Molecular Formula | Unique Features | Anticancer Activity (IC50) |
|---|---|---|---|
| 5-Bromo-3-(trifluoromethyl)benzo[b]thiophene | C10H4BrF3S | Trifluoromethyl and bromine substituents | < 0.56 µM |
| 5-Bromo-3-methylbenzo[b]thiophene | C10H7BrO2S | Methyl group instead of trifluoromethyl | Not specified |
| 6-Bromo-3-(trifluoromethyl)benzo[b]thiophene | C10H6BrF3S | Bromine at a different position | Not specified |
| 5-Chloro-3-(trifluoromethyl)benzo[b]thiophene | C10H4ClF3O2S | Chlorine instead of bromine | Not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
